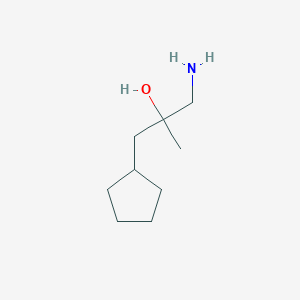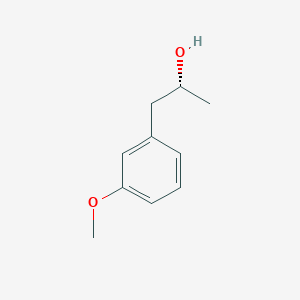
(R)-1-(3-Methoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(3-methoxyphenyl)propan-2-ol: is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-bromoanisole reacts with a suitable Grignard reagent to form the desired product. Another method includes the reduction of the corresponding ketone using a chiral reducing agent to ensure the (2R) configuration is obtained.
Industrial Production Methods: Industrial production of (2R)-1-(3-methoxyphenyl)propan-2-ol often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-1-(3-methoxyphenyl)propan-2-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methoxyphenylpropan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylpropanol derivatives.
科学的研究の応用
Chemistry: (2R)-1-(3-methoxyphenyl)propan-2-ol is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of other chiral compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity for efficacy and safety.
Industry: In the industrial sector, (2R)-1-(3-methoxyphenyl)propan-2-ol is used in the production of fine chemicals and as a precursor for various synthetic materials.
作用機序
The mechanism by which (2R)-1-(3-methoxyphenyl)propan-2-ol exerts its effects depends on its application. In
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(2R)-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3/t8-/m1/s1 |
InChIキー |
JNKFBLWILRREOG-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CC1=CC(=CC=C1)OC)O |
正規SMILES |
CC(CC1=CC(=CC=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


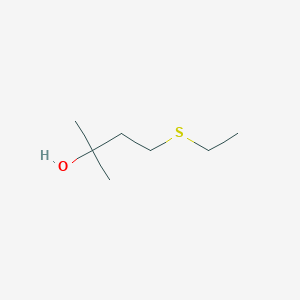
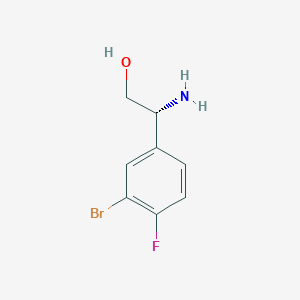
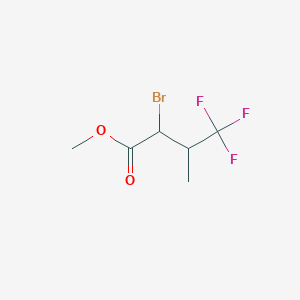
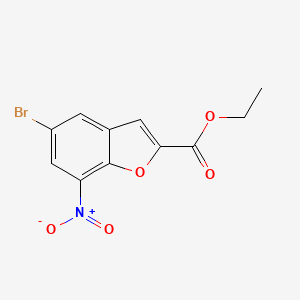
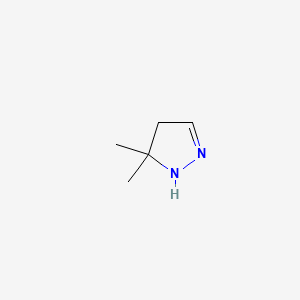
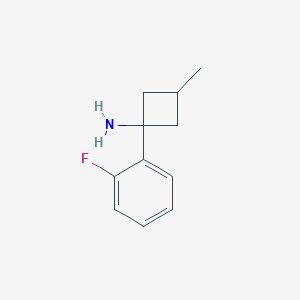
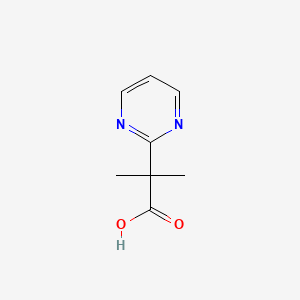
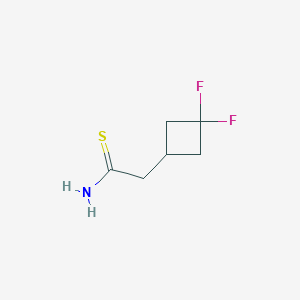
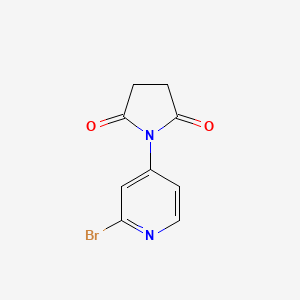
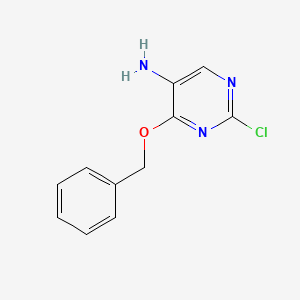
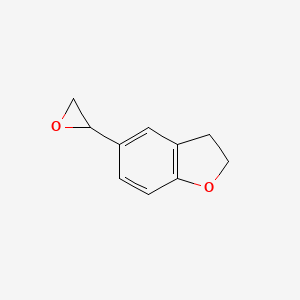
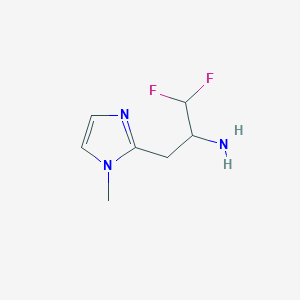
![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)
